4-(Methylthio)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analgesic, Anti-inflammatory, and Antipyretic Properties

4-(Methylthio)phenylacetonitrile, also known as p-MTPA, is a synthetic compound studied for its potential therapeutic effects. Research has shown that p-MTPA exhibits analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties []. These findings suggest its possible application in managing pain, inflammation, and fever. The mechanism of action for these effects is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin production. Prostaglandins are involved in pain, inflammation, and fever [].

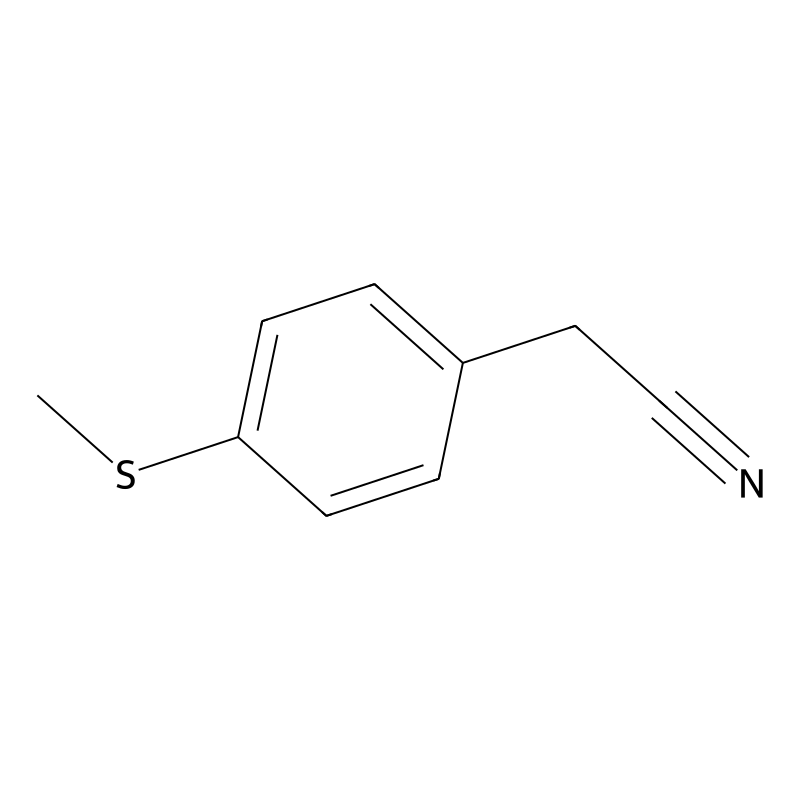

4-(Methylthio)phenylacetonitrile is an organic compound with the chemical formula . It features a phenyl group substituted with a methylthio group and an acetonitrile functional group. This compound is notable for its unique structure, which includes a sulfur atom bonded to a methyl group, enhancing its reactivity and potential biological activity.

- Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, particularly when treated with strong nucleophiles.

- Condensation Reactions: It can react with carbonyl compounds in the presence of bases to form more complex molecules.

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions .

Research indicates that 4-(Methylthio)phenylacetonitrile exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

The synthesis of 4-(Methylthio)phenylacetonitrile typically involves several steps:

- Chlorination: 4-(Methylthio)benzyl alcohol is converted into 4-(Methylthio)benzyl chloride using hydrochloric acid.

- Cyanidation: The benzyl chloride is then reacted with an alkali metal cyanide (like sodium cyanide) to yield 4-(Methylthio)phenylacetonitrile.

- Purification: The product can be isolated through extraction and purification methods such as recrystallization from suitable solvents .

4-(Methylthio)phenylacetonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activities.

- Chemical Research: Used in laboratories for synthesizing other complex organic molecules.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its antimicrobial properties .

Interaction studies of 4-(Methylthio)phenylacetonitrile have focused on its behavior in biological systems. These studies reveal:

- Binding Affinity: Investigations into how this compound interacts with specific biological targets, such as enzymes or receptors, are ongoing.

- Synergistic Effects: Its combination with other compounds may enhance its efficacy, particularly in antimicrobial formulations .

Several compounds share structural similarities with 4-(Methylthio)phenylacetonitrile. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-(Methylsulfonyl)phenylacetonitrile | C9H9NO2S | Contains a sulfonyl group instead of methylthio |

| 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | Position of the substituents differs |

| Phenylacetonitrile | C8H8N | Lacks the methylthio substituent |

Uniqueness of 4-(Methylthio)phenylacetonitrile

The uniqueness of 4-(Methylthio)phenylacetonitrile lies in its specific combination of functional groups, which contributes to its distinct biological activities and reactivity patterns. The presence of the methylthio group enhances its potential for further chemical transformations and interactions within biological systems, making it a valuable compound for both research and industrial applications .

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard